4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid
Overview
Description
4-(((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)methyl)benzoic acid is a complex organic compound that features a biphenyl structure with a methoxy group and a sulfonamide linkage
Mechanism of Action
Target of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical processes, including the oxidation and reduction of cytochrome c .
Pharmacokinetics
The compound’s molecular weight of 1521473 may influence its bioavailability and pharmacokinetic profile.
Result of Action
Some compounds with similar structures have shown cytotoxic activities against tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The methoxy group can be introduced via electrophilic aromatic substitution, while the sulfonamide linkage is formed through sulfonation followed by amide formation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-(((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Friedel–Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 4-(((4’-Carboxy-[1,1’-biphenyl])-4-sulfonamido)methyl)benzoic acid.
Reduction: Formation of 4-(((4’-Methoxy-[1,1’-biphenyl])-4-aminomethyl)benzoic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)methyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxy group but lacks the biphenyl and sulfonamide moieties.
Biphenyl-4-sulfonic acid: Contains the biphenyl and sulfonic acid groups but lacks the methoxy and amide functionalities.
4-Aminobenzoic acid: Contains the benzoic acid core with an amino group instead of the sulfonamide linkage.
Uniqueness
4-(((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfonamide groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[[[4-(4-methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-19-10-6-16(7-11-19)17-8-12-20(13-9-17)28(25,26)22-14-15-2-4-18(5-3-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOYNMQWWYYZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660085 | |
Record name | 4-{[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-44-3 | |
Record name | 4-[[[(4′-Methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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